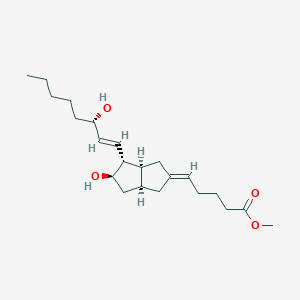

Carbaprostacyclin methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

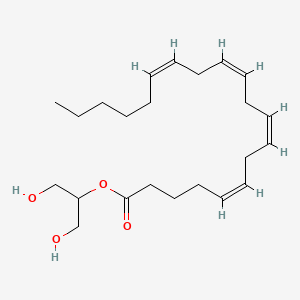

Carbaprostacyclinmethylester ist ein methyliertes Derivat von Carbaprostacyclin, einem stabilen Analogon von Prostacyclin (Prostaglandin I2). Diese Verbindung ist bekannt für ihre Fähigkeit, den Prostacyclin-Rezeptor oder PPARdelta zu aktivieren . Es hat die Summenformel C22H36O4 und ein Molekulargewicht von 364,5 g/mol .

Herstellungsmethoden

Carbaprostacyclinmethylester wird durch Methylierung von Carbaprostacyclin synthetisiert. Der Syntheseweg beinhaltet die Veresterung von Carbaprostacyclin zur Bildung des Methylester-Derivats . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Ethanol als Lösungsmittel, wobei die Verbindung in DMF, DMSO und PBS (pH 7,2) löslich ist . Industrielle Produktionsmethoden für Carbaprostacyclinmethylester sind nicht umfassend dokumentiert, aber der Prozess folgt im Allgemeinen Standardprotokollen der organischen Synthese für Veresterungsreaktionen.

Chemische Reaktionsanalyse

Carbaprostacyclinmethylester unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Diese Reaktion kann entweder durch eine Säure oder eine Base katalysiert werden.

Oxidation und Reduktion:

Wissenschaftliche Forschungsanwendungen

Carbaprostacyclinmethylester hat verschiedene wissenschaftliche Forschungsanwendungen:

Herz-Kreislauf-Forschung: Es wird verwendet, um die Hemmung der Thrombozytenaggregation und die Auswirkungen auf die Blutgerinnung zu untersuchen.

Lipidbiochemie: Die Verbindung wird in der Forschung im Zusammenhang mit dem Lipidstoffwechsel und dem Cyclooxygenase-Weg verwendet.

Pharmakologie: Es dient als Werkzeug zur Untersuchung der Aktivierung von Prostacyclin-Rezeptoren und PPARdelta.

Wirkmechanismus

Carbaprostacyclinmethylester übt seine Wirkungen durch die Aktivierung des Prostacyclin-Rezeptors oder PPARdelta aus . Diese Aktivierung führt zu verschiedenen physiologischen Reaktionen, darunter die Hemmung der Thrombozytenaggregation und die Förderung der Adipozytendifferenzierung . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an diese Rezeptoren und die Modulation nachgeschalteter Signalwege, die die Zellfunktionen regulieren.

Vorbereitungsmethoden

Carbaprostacyclin methyl ester is synthesized through the methylation of carbaprostacyclin. The synthetic route involves the esterification of carbaprostacyclin to form the methyl ester derivative . The reaction conditions typically involve the use of ethanol as a solvent, with the compound being soluble in DMF, DMSO, and PBS (pH 7.2) . Industrial production methods for this compound are not extensively documented, but the process generally follows standard organic synthesis protocols for esterification reactions.

Analyse Chemischer Reaktionen

Carbaprostacyclin methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: This reaction can be catalyzed by either an acid or a base.

Oxidation and Reduction:

Substitution: Ester compounds can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Wissenschaftliche Forschungsanwendungen

Carbaprostacyclin methyl ester has several scientific research applications:

Cardiovascular Research: It is used to study the inhibition of platelet aggregation and the effects on blood coagulation.

Lipid Biochemistry: The compound is utilized in research related to lipid metabolism and the cyclooxygenase pathway.

Pharmacology: It serves as a tool to investigate the activation of prostacyclin receptors and PPARdelta.

Cell Differentiation: Research has shown that this compound can induce terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein.

Wirkmechanismus

Carbaprostacyclin methyl ester exerts its effects by activating the prostacyclin receptor or PPARdelta . This activation leads to various physiological responses, including the inhibition of platelet aggregation and the promotion of adipocyte differentiation . The compound’s mechanism of action involves binding to these receptors and modulating downstream signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Carbaprostacyclinmethylester wird mit anderen Prostacyclin-Analoga verglichen, wie zum Beispiel:

Carbaprostacyclin: Die Stammverbindung, die ebenfalls ein stabiles Analogon von Prostacyclin ist und ähnliche biologische Aktivitäten aufweist.

Prostaglandin I2 (PGI2): Der natürliche Ligand für den Prostacyclin-Rezeptor, der eine höhere Potenz bei der Hemmung der Thrombozytenaggregation im Vergleich zu Carbaprostacyclin aufweist.

Carboprost-Tromethamin: Ein weiteres Prostaglandin-Analogon, das aufgrund seiner oxytocischen Eigenschaften verwendet wird, jedoch mit anderen pharmakologischen Anwendungen.

Carbaprostacyclinmethylester ist aufgrund seiner methylierten Struktur einzigartig, die Stabilität und spezifische Löslichkeitseigenschaften bietet, die für bestimmte Forschungsanwendungen von Vorteil sind .

Eigenschaften

IUPAC Name |

methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEFVSUBWWRXMV-MUHPVNSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/new.no-structure.jpg)

![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)

![5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B593951.png)

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)